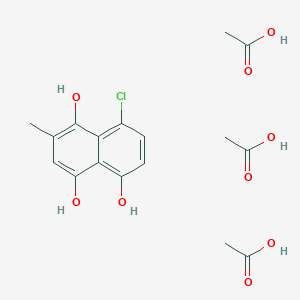![molecular formula C8H13NO6 B14387089 2-[Bis(carboxymethyl)amino]butanoic acid CAS No. 90088-64-5](/img/structure/B14387089.png)
2-[Bis(carboxymethyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(carboxymethyl)amino]butanoic acid is a chemical compound with the molecular formula C8H14N2O6 It is a derivative of butanoic acid, featuring two carboxymethyl groups attached to an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(carboxymethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with amino acids under controlled conditions. One common method involves the use of protective groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(carboxymethyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[Bis(carboxymethyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[Bis(carboxymethyl)amino]butanoic acid involves its interaction with specific molecular targets. The carboxymethyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The amino group can also participate in various biochemical reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Carboxymethyl]amino]propanoic acid
- 2-[Carboxymethyl]amino]pentanoic acid
- 2-[Carboxymethyl]amino]hexanoic acid
Uniqueness
2-[Bis(carboxymethyl)amino]butanoic acid is unique due to its specific structure, which allows for distinct interactions with biological molecules. Its dual carboxymethyl groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
90088-64-5 |
|---|---|
Molekularformel |
C8H13NO6 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
2-[bis(carboxymethyl)amino]butanoic acid |
InChI |
InChI=1S/C8H13NO6/c1-2-5(8(14)15)9(3-6(10)11)4-7(12)13/h5H,2-4H2,1H3,(H,10,11)(H,12,13)(H,14,15) |
InChI-Schlüssel |
NYHDVGAVQFUVMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)

![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)

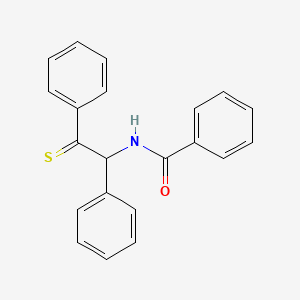
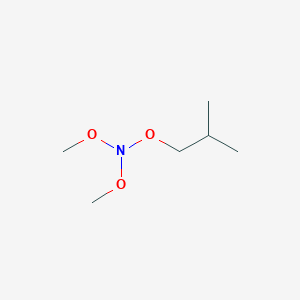
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
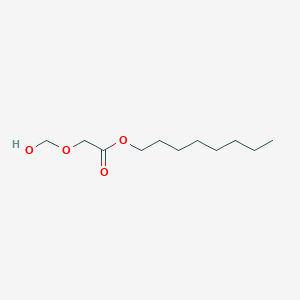

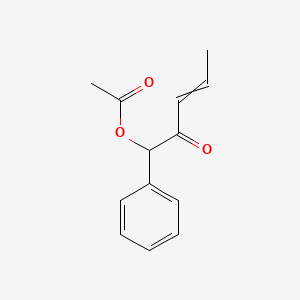
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)

![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
